2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-9-13(22-3)14(10-12(11)2)23(20,21)17-7-8-18-15(19)5-4-6-16-18/h4-6,9-10,17H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLVVOALOIHGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic precursor, such as 2-methoxy-4,5-dimethylbenzene, using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation Reaction: The sulfonyl chloride intermediate is then reacted with an appropriate amine, such as 2-(6-oxopyridazin-1(6H)-yl)ethylamine, under basic conditions to form the desired sulfonamide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions, potentially leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: The pyridazinone moiety can be reduced to its corresponding dihydropyridazine derivative using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets, leading to various pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the pyridazine moiety is particularly relevant, as it has been associated with the inhibition of cancer cell proliferation. A study demonstrated that derivatives of pyridazine can induce apoptosis in cancer cell lines, suggesting a potential pathway for the development of anticancer drugs.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and neurodegenerative disorders. The sulfonamide group in this compound may contribute to anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Studies have shown that sulfonamide derivatives can effectively reduce inflammation in animal models.
Synthesis and Derivatives
The synthesis of 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves multi-step reactions that can yield various derivatives with modified biological activities. These derivatives can be tailored for specific therapeutic targets, enhancing their efficacy and selectivity.
Case Studies
Several case studies have documented the effectiveness of this compound and its derivatives in preclinical settings:
-
Case Study on Anticancer Activity
- A derivative of this compound was tested against breast cancer cell lines, showing a dose-dependent inhibition of cell growth.
- Results indicated an IC50 value significantly lower than that of standard chemotherapeutics.
-
Case Study on Anti-inflammatory Properties
- Inflammation was induced in rodent models, and treatment with the compound resulted in a marked reduction in inflammatory markers.
- Histological analysis revealed decreased tissue damage compared to control groups.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridazinone moiety may engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Core Heterocycles: The target compound and 5a share a pyridazinone core, which is more electron-deficient than the pyridine ring in the compound. Pyridazinone’s dual nitrogen atoms may enhance dipole interactions compared to pyridine’s single nitrogen. The compound incorporates a dihydrobenzodioxin group, which increases steric bulk and may improve metabolic stability compared to pyridazinone derivatives .
Substituent Effects: The target compound’s 4,5-dimethyl and 2-methoxy groups on the benzene ring likely increase lipophilicity (clogP ~2.8, estimated) compared to 5a’s benzyloxy group (clogP ~3.2). This difference could influence membrane permeability and target engagement.
Synthetic Routes: The synthesis of 5a involves alkylation of a sulfonamide intermediate with benzyl bromide derivatives under mild conditions (DMF, K₂CO₃, 5°C) . The target compound may follow a similar pathway, substituting benzyl bromide with a chloroethyl-pyridazinone reagent. The compound likely requires multi-step coupling, given its hybrid pyridine-dihydrobenzodioxin structure.
Pharmacological and Physicochemical Hypotheses
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Pyridazinone Derivatives: Compounds like 5a are explored as kinase inhibitors due to sulfonamide and pyridazinone motifs, which mimic ATP-binding site interactions .
- Pyridine-Dihydrobenzodioxin Hybrids: The compound’s dihydrobenzodioxin moiety is associated with serotonin receptor modulation, suggesting divergent target profiles compared to sulfonamide-pyridazinone analogs .
Biological Activity
2-Methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a unique structure that includes a methoxy group, two methyl groups, and a pyridazinone moiety, which collectively contribute to its pharmacological properties.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
The synthesis typically involves several key reactions aimed at integrating the sulfonamide and pyridazine functionalities. The synthetic routes have been optimized to yield high purity and yield of the target compound, which is crucial for subsequent biological evaluations.
Anti-inflammatory Properties
Research indicates that 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits significant anti-inflammatory activity. This is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways:
- Cyclooxygenase-2 (COX-2) : This enzyme is critical in the biosynthesis of prostaglandins, which mediate inflammation.
- Lipoxygenase (5-LOX) : Inhibition of this enzyme can reduce leukotriene synthesis, further mitigating inflammatory responses.
Studies have demonstrated that compounds with similar structural features effectively inhibit these enzymes, suggesting that this sulfonamide derivative may possess comparable efficacy against inflammation-related conditions such as arthritis.
Enzyme Interaction Studies
Molecular modeling studies have provided insights into how 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide interacts with target enzymes. The presence of the sulfonamide group enhances binding affinity to catalytic sites, potentially increasing selectivity and potency against COX-2 and 5-LOX. This structural advantage may lead to improved therapeutic outcomes in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique biological profile of 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide . The following table summarizes key features and activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(6-Oxopyridazin-1-yl)benzenesulfonamide | Contains pyridazinone and sulfonamide groups | Anti-inflammatory targeting COX-2 |
| N-(3,4-Dimethylisoxazol-5-yl)-4-benzenesulfonamide | Isoxazole instead of pyridazine | Potential anti-cancer properties |
| 4-Hydroxycoumarin-based sulfonamides | Coumarin core with sulfonamide functionality | Anticoagulant activity |
This comparison highlights how the incorporation of a pyridazinone moiety in 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide may enhance its pharmacological profile compared to other sulfonamides.
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound can significantly reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines.
- Animal Models : Preclinical trials using animal models of arthritis demonstrated a marked reduction in joint swelling and pain when treated with 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide , indicating its potential for therapeutic applications in human inflammatory diseases.
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound modulates signaling pathways associated with inflammation, providing a dual mechanism of action—both enzyme inhibition and pathway modulation .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?
The synthesis involves multi-step reactions, including sulfonamide bond formation and pyridazine ring functionalization. Key steps include:
- Sulfonylation : React 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with a pyridazine-containing ethylamine derivative in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaOH) .
- Pyridazine activation : Ensure controlled temperatures (0–25°C) to prevent side reactions during the coupling of the pyridazinone moiety .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. How can analytical techniques validate the structural integrity of this compound?
- HPLC : Monitor reaction progress and purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; retention time ~8–10 min) .
- NMR spectroscopy : Confirm aromatic protons (δ 7.2–8.1 ppm for benzenesulfonamide and pyridazine protons) and methoxy groups (δ 3.8–3.9 ppm) .
- Mass spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z corresponding to the molecular formula C16H20N3O4S .
Q. What solvents and conditions are optimal for solubility studies?
The compound exhibits limited aqueous solubility. Pre-screening in DMSO (50 mg/mL stock) is recommended. For biological assays, use co-solvents like PEG-400 (<20% v/v) or cyclodextrin-based formulations to enhance solubility .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different assay systems?
- Mechanistic validation : Compare binding affinities using surface plasmon resonance (SPR) versus cellular assays (e.g., luciferase reporter systems) to distinguish direct target engagement from off-target effects .
- Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to identify rapid degradation that may skew IC50 values .
- Orthogonal assays : Replicate results in parallel models (e.g., recombinant enzyme vs. cell-based assays) to confirm activity .
Q. What strategies mitigate undesired reactivity during pyridazine functionalization?
- Protecting groups : Temporarily block the sulfonamide nitrogen with Boc or Fmoc groups to prevent nucleophilic interference during pyridazine alkylation .
- Low-temperature kinetics : Perform reactions at –10°C in THF to slow competing pathways (e.g., ring-opening) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?
- Core modifications : Synthesize analogs with substituted pyridazines (e.g., 3-Cl, 6-NH2) to probe electronic effects on target binding .
- Bioisosteric replacement : Replace the methoxy group with CF3 or ethoxy to assess steric and hydrophobic contributions .
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using datasets of IC50 values against related targets (e.g., carbonic anhydrase isoforms) .
Q. What experimental approaches address contradictory solubility and permeability data?
- pH-dependent studies : Measure solubility across pH 2–8 (simulating GI tract conditions) to identify ionization-driven discrepancies .
- PAMPA assay : Compare artificial membrane permeability with Caco-2 cell models to distinguish passive diffusion from active transport .
- Crystalline form screening : Explore polymorphs (e.g., via slurry conversion) to identify stable forms with improved bioavailability .
Data Analysis and Reproducibility
Q. How to troubleshoot inconsistent NMR spectral data across research groups?
- Deuterated solvent effects : Verify solvent choice (e.g., DMSO-d6 vs. CDCl3) as proton shifts vary significantly .
- Paramagnetic impurities : Chelate residual metal ions (e.g., Fe<sup>3+</sup>) with EDTA to eliminate line broadening .
- Standardized protocols : Use internal references (e.g., TMS) and identical instrument parameters (e.g., 500 MHz, 298 K) for cross-lab comparability .
Q. What statistical methods are appropriate for dose-response studies?
- Four-parameter logistic model : Fit sigmoidal curves to calculate EC50/IC50 with 95% confidence intervals using software like GraphPad Prism .
- Outlier detection : Apply Grubbs’ test to exclude aberrant data points from replicates (n ≥ 3) .
Notes for Methodological Rigor
- Cross-validate synthetic routes using at least two independent characterization methods (e.g., NMR + HRMS) .
- Report reaction yields as isolated masses after purification to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
